(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Overview
Description
(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of two benzyl groups attached to the nitrogen and oxygen atoms of the pyrrolidine ring, along with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-proline or its derivatives.
Protection of Functional Groups: The hydroxyl and carboxyl groups are protected using benzyl groups to prevent unwanted side reactions.
Cyclization: The protected intermediates undergo cyclization to form the pyrrolidine ring.
Deprotection: The benzyl protecting groups are removed under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate groups can be reduced to alcohols or other derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new functionalized pyrrolidine derivatives.
Scientific Research Applications
(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of novel materials with specific properties, such as polymers and catalysts.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-tert-Butyl-2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate
- 1,2-di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Uniqueness
(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to the presence of benzyl groups, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKMBFDLCAZWCR-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544854 | |
Record name | Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132592-07-5 | |
Record name | Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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